molecular formula C27H32N2O6 B11678364 5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11678364
M. Wt: 480.6 g/mol
InChI Key: RFVQYLLVSJGTQA-UHFFFAOYSA-N
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Description

5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, ethoxy groups, and a diazinane trione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of diaryl ethers and the incorporation of the diazinane trione core. Common synthetic methods for diaryl ethers include Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H32N2O6/c1-7-33-23-17-18(16-21-24(30)28(5)26(32)29(6)25(21)31)8-13-22(23)35-15-14-34-20-11-9-19(10-12-20)27(2,3)4/h8-13,16-17H,7,14-15H2,1-6H3

InChI Key

RFVQYLLVSJGTQA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OCCOC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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